molecular formula C17H13BrN4O3S2 B5058790 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione CAS No. 6238-17-1

9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione

Cat. No.: B5058790
CAS No.: 6238-17-1
M. Wt: 465.3 g/mol
InChI Key: SVWOESHYQRECRW-UHFFFAOYSA-N
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Description

The compound 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione is a complex organic molecule characterized by its unique structural features It contains a bromophenyl group, two methylsulfanyl groups, and a tricyclic framework with multiple heteroatoms, including oxygen and nitrogen

Properties

IUPAC Name

9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S2/c1-26-16-19-12(23)10-9(7-3-5-8(18)6-4-7)11-13(24)20-17(27-2)22-15(11)25-14(10)21-16/h3-6,9H,1-2H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWOESHYQRECRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(C3=C(O2)N=C(NC3=O)SC)C4=CC=C(C=C4)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387495
Record name STK606564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-17-1
Record name STK606564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl precursor, followed by the introduction of the methylsulfanyl groups through nucleophilic substitution reactions. The formation of the tricyclic framework is achieved through cyclization reactions under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione: undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 9-phenyl-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
  • 9-(4-chlorophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
  • 9-(4-fluorophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione

Uniqueness

The uniqueness of 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione lies in its specific structural features, such as the presence of the bromophenyl group and the tricyclic framework

Biological Activity

The compound 9-(4-bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione (CAS Number: 6238-17-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN4O2S2C_{18}H_{18}BrN_4O_2S_2, with a molecular weight of 440.39 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18BrN4O2S2
Molecular Weight440.39 g/mol
CAS Number6238-17-1
Boiling Point100-101 °C (at 11 Torr)
Density0.99 ± 0.1 g/cm³ (Predicted)
pKa11.38 ± 0.33 (Predicted)

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It potentially binds to specific receptors in the body, altering physiological responses.
  • Antioxidant Activity : The presence of sulfur and oxygen in its structure suggests possible antioxidant properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Strains : In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : The compound also demonstrated antifungal activity against common fungal strains.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects:

  • Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, providing protection against neurodegenerative conditions.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of similar compounds on cancer cell lines. The results indicated that modifications in the bromophenyl group significantly enhanced cytotoxicity against breast cancer cells.

Antimicrobial Efficacy Research

In a comparative study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various derivatives of tetrazatricyclo compounds. The results showed that the compound exhibited higher inhibition zones against Staphylococcus aureus compared to other tested compounds.

Neuroprotective Mechanism Investigation

A recent investigation published in Neuroscience Letters explored the neuroprotective mechanisms of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death via antioxidant pathways.

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